molecular formula C28H28ClN3O5 B12499317 Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12499317
M. Wt: 522.0 g/mol
InChI Key: XMMGCOOTJDYKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, a chlorophenoxy group, and an acetamido linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under controlled conditions to form the benzoylpiperazine intermediate.

    Introduction of the Chlorophenoxy Group: The intermediate is then reacted with 2-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the chlorophenoxy group.

    Acetamido Linkage Formation: Finally, the compound is treated with ethyl chloroformate and an amine to form the acetamido linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The acetamido linkage provides stability and facilitates the compound’s incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar in structure but lacks the chlorophenoxy and acetamido groups.

    ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains an ethylpiperazine moiety instead of benzoylpiperazine.

    ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains a propylpiperazine moiety.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C28H28ClN3O5

Molecular Weight

522.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H28ClN3O5/c1-2-36-28(35)21-12-13-24(23(18-21)30-26(33)19-37-25-11-7-6-10-22(25)29)31-14-16-32(17-15-31)27(34)20-8-4-3-5-9-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33)

InChI Key

XMMGCOOTJDYKMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.